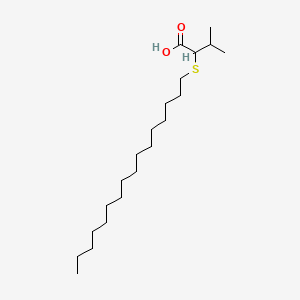

Butanoic acid, 2-(hexadecylthio)-3-methyl-

Description

Butanoic acid, 2-(hexadecylthio)-3-methyl- is a sulfur-containing derivative of butanoic acid, characterized by a hexadecylthio (-S-C₁₆H₃₃) substituent at the second carbon and a methyl group at the third carbon. This structure combines a long hydrophobic alkyl chain with a polar carboxylic acid group, making it amphiphilic. The sulfur atom in the thioether group distinguishes it from oxygen-based esters (e.g., ethyl or methyl esters) and may confer unique chemical reactivity, such as resistance to hydrolysis under acidic or basic conditions compared to esters .

Propriétés

IUPAC Name |

2-hexadecylsulfanyl-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(19(2)3)21(22)23/h19-20H,4-18H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHFDLIBBSRXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888750 | |

| Record name | Butanoic acid, 2-(hexadecylthio)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113184-21-7 | |

| Record name | 2-(Hexadecylthio)-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113184-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-(hexadecylthio)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-(hexadecylthio)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-(hexadecylthio)-3-methyl- typically involves the reaction of butanoic acid derivatives with hexadecylthiol. One common method is the esterification of butanoic acid with hexadecylthiol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Butanoic acid, 2-(hexadecylthio)-3-methyl- undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thioethers.

Applications De Recherche Scientifique

Butanoic acid, 2-(hexadecylthio)-3-methyl- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of surfactants and emulsifiers.

Mécanisme D'action

The mechanism of action of butanoic acid, 2-(hexadecylthio)-3-methyl- involves its interaction with cellular membranes due to its amphiphilic nature. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. The thioether group may also interact with specific molecular targets, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares Butanoic acid, 2-(hexadecylthio)-3-methyl- with structurally or functionally related compounds:

Key Findings:

Structural Differences :

- The hexadecylthio group in the target compound introduces significant hydrophobicity, contrasting with shorter esters (e.g., ethyl or hexyl esters) and polar analogs like isovaleric acid. This impacts solubility and volatility .

- Sulfur vs. Oxygen : Thioethers are less reactive toward hydrolysis than esters, enhancing stability in formulations .

Functional Properties: Volatility: The target compound’s long alkyl chain reduces volatility, unlike ethyl or methyl esters, which are key aroma contributors in foods .

Applications :

- Food Industry : Esters (e.g., ethyl or 3-methyl-) dominate flavor applications, while the target compound’s low volatility may limit direct use in aromas.

- Industrial Chemistry : The amphiphilic nature of the target compound aligns with surfactant or emulsifier roles, similar to lauric acid derivatives .

Activité Biologique

Butanoic acid, 2-(hexadecylthio)-3-methyl-, also known as hexadecylthio-3-methylbutanoic acid, is a compound with significant biological activity. This article explores its mechanisms of action, relevant research findings, and potential therapeutic applications.

- Molecular Formula: C₁₈H₃₆O₂S

- Molecular Weight: 318.55 g/mol

- CAS Number: [Not provided in search results]

Butanoic acid derivatives exhibit various biological activities, primarily due to their ability to interact with cellular membranes and proteins. The presence of the hexadecylthio group enhances lipophilicity, facilitating membrane penetration and influencing cellular processes.

Key Mechanisms:

- Membrane Disruption: The long hydrophobic chain can integrate into lipid bilayers, affecting membrane integrity and function.

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit enzymes critical for various metabolic pathways.

Biological Activity Overview

-

Antimicrobial Activity:

- Research indicates that butanoic acid derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

- Case Study: A study demonstrated that derivatives with long alkyl chains had enhanced activity against Gram-positive bacteria, attributed to their ability to disrupt bacterial membranes.

-

Anti-inflammatory Effects:

- Butanoic acid derivatives are investigated for their anti-inflammatory properties. They may modulate immune responses by inhibiting pro-inflammatory cytokines.

- Research Finding: In vitro studies have shown that these compounds can reduce the production of TNF-alpha and IL-6 in activated macrophages.

-

Anticancer Potential:

- Some studies suggest that butanoic acid derivatives may inhibit cancer cell proliferation through apoptosis induction.

- Mechanism: The compound may activate caspase pathways leading to programmed cell death in tumor cells.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Membrane disruption | |

| Anti-inflammatory | Cytokine inhibition | |

| Anticancer | Induction of apoptosis |

Case Studies

-

Antimicrobial Study:

A study published in ResearchGate evaluated the antimicrobial activity of various butanoic acid derivatives, including those with long-chain thio groups. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli. -

Anti-inflammatory Research:

In a controlled laboratory setting, derivatives were tested for their ability to reduce inflammation in mouse models. The results showed a marked decrease in inflammatory markers compared to controls. -

Cancer Cell Line Testing:

A recent investigation into the effects of butanoic acid derivatives on cancer cell lines revealed that treatment led to reduced cell viability and increased apoptosis rates, suggesting potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.